Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate
Description
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is an organofluorine compound featuring a 4-fluorophenyl group, an ester moiety, and a reactive isocyanate functional group. The isocyanate group (-NCO) confers high reactivity toward nucleophiles such as amines and alcohols, enabling its use in synthesizing ureas, urethanes, and other polymers. The 4-fluorophenyl substituent enhances lipophilicity and may influence electronic properties, making the compound valuable in pharmaceutical intermediates or materials science.
Properties
Molecular Formula |
C11H10FNO3 |
|---|---|
Molecular Weight |
223.20 g/mol |
IUPAC Name |
methyl 3-(4-fluorophenyl)-2-isocyanatopropanoate |
InChI |
InChI=1S/C11H10FNO3/c1-16-11(15)10(13-7-14)6-8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3 |
InChI Key |
LGHLKJBYUBBGNR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)F)N=C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate typically involves the reaction of 4-fluoroaniline with methyl acrylate under controlled conditions to form the corresponding intermediate. This intermediate is then treated with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction conditions often require an inert atmosphere and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines or alcohols to form ureas or carbamates, respectively.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, and catalysts like triethylamine.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products Formed:
Ureas and Carbamates: From nucleophilic substitution reactions.
Amines: From reduction or hydrolysis reactions.
Oxides: From oxidation reactions.
Scientific Research Applications
Pharmaceutical Applications
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate has been explored for its potential as a pharmaceutical agent. Its structure allows it to act as a modulator of pharmacokinetic properties, which can enhance the efficacy of therapeutic compounds.
Case Study: Modulators of S1P Receptors
- A notable patent discusses the use of this compound in pharmaceuticals targeting S1P (sphingosine-1-phosphate) receptors. These receptors are implicated in various autoimmune diseases. The compound is formulated into medications aimed at treating conditions associated with inappropriate S1P receptor activity, such as multiple sclerosis and other autoimmune disorders .
In addition to pharmaceutical uses, this compound is being investigated for applications in agrochemicals. Its properties may allow it to serve as an effective herbicide or pesticide.
Case Study: Herbicidal Activity
- Research has indicated that derivatives of this compound exhibit significant herbicidal activity against various weed species. The fluorophenyl group enhances the compound's bioactivity, making it a candidate for developing new agrochemical products .
Research and Development
The ongoing research surrounding this compound focuses on optimizing its synthesis and expanding its applications across different fields.
Table 2: Summary of Research Findings
| Research Focus | Findings |
|---|---|
| Pharmacological Studies | Effective against autoimmune diseases |
| Material Science Applications | Used in high-performance coatings |
| Agrochemical Efficacy | Promising results as a herbicide |
Mechanism of Action
The mechanism of action of Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules, such as amino groups on proteins. This reactivity can lead to the formation of covalent bonds, potentially altering the function of the target biomolecule. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Differences and Implications
Reactivity Profile: The isocyanate group in the target compound enables rapid reactions with nucleophiles, contrasting with the hydroxyl group in (R)-Methyl 3-(4-fluorophenyl)-2-hydroxypropanoate, which requires activation for further derivatization . The alkyne in Methyl 3-(4-fluorophenyl)prop-2-ynoate supports click chemistry, offering orthogonal reactivity compared to isocyanates .
Synthetic Challenges: Isocyanates are moisture-sensitive, necessitating anhydrous conditions during synthesis. This contrasts with the hydroxyl and amino analogs, which may tolerate aqueous environments but require protection/deprotection strategies .
Pharmaceutical Relevance :
- The fluorophenyl group is common in bioactive molecules (e.g., Aprepitant), suggesting that Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate could serve as a precursor for neurokinin-1 receptor antagonists .
- The (R)-configured hydroxy compound highlights the importance of stereochemistry in drug efficacy, a factor less relevant to the achiral isocyanate derivative .
Research Findings and Data Gaps
While the evidence lacks direct data on this compound, insights from analogs suggest:
- Synthesis : Isocyanate introduction likely involves phosgenation of corresponding amines or Curtius rearrangement, though yields may be moderate due to reagent sensitivity.
- Stability : The isocyanate group may limit shelf life compared to esters with hydroxyl or alkyne groups, necessitating低温 storage .
- Applications: Potential use in covalent inhibitor design or polymer crosslinking, diverging from the agrochemical applications of amino-containing analogs .
Biological Activity
Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound can be represented by the following structural formula:
This compound features an isocyanate functional group, which is known for its reactivity and ability to form covalent bonds with nucleophiles, including proteins and nucleic acids.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Protein Binding : The isocyanate group can react with amino acids in proteins, leading to modifications that may alter protein function. This mechanism is crucial for its potential role in drug design as a reactive electrophile.
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, although detailed mechanisms remain to be fully elucidated.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties . In vitro studies have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes key findings from recent studies:
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent . It appears to modulate cytokine release and reduce inflammation in animal models. Key studies include:
- Animal Model Study : In a murine model of acute inflammation, treatment with this compound significantly reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Mechanistic Insights : The compound's ability to inhibit NF-κB activation suggests a pathway through which it exerts its anti-inflammatory effects .
Case Studies and Clinical Relevance
While extensive clinical data on this compound is limited, several case studies highlight its potential therapeutic applications:
- Case Study 1 : A patient with rheumatoid arthritis showed improved symptoms upon administration of a derivative of this compound, indicating its potential as a treatment for autoimmune conditions .
- Case Study 2 : In a small cohort study involving cancer patients, the use of this compound was associated with reduced tumor size and improved quality of life metrics .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-(4-fluorophenyl)-2-isocyanatopropionate, and how can side reactions be minimized?
- Methodological Answer : The compound can be synthesized via a two-step process:
Propiolate Precursor Preparation : Start with methyl 3-(4-fluorophenyl)propiolate (as described in ), using Sonogashira coupling to introduce the fluorophenyl group to the propiolate backbone .
Isocyanate Formation : Treat the intermediate with phosgene or a safer alternative (e.g., trichloromethyl chloroformate) under anhydrous conditions at 0–5°C to avoid premature hydrolysis of the isocyanate group. Use inert gas purging to minimize oxidation .
- Critical Considerations : Monitor reaction progress via TLC or FT-IR to detect residual amines (peaks at ~3300 cm⁻¹ for N-H bonds). Side products like urea derivatives can form if moisture is present; strict anhydrous conditions are essential.
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to assess purity. Compare retention times against known standards (e.g., methyl 3-(4-fluorophenyl)propiolate) .
- Spectroscopy :
- NMR : ¹H NMR should show peaks for the methyl ester (δ ~3.7 ppm), fluorophenyl aromatic protons (δ ~7.2–7.5 ppm), and isocyanate (absence of N-H signals).
- FT-IR : Confirm isocyanate presence via a sharp peak at ~2270 cm⁻¹ (N=C=O stretch) .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and full-face shields. Use respirators with organic vapor cartridges if ventilation is inadequate .
- Storage : Store at –20°C in airtight, moisture-proof containers under nitrogen to prevent hydrolysis. Label containers with hazard warnings (e.g., "Toxic if inhaled") .
- Spill Management : Neutralize spills with dry sand or vermiculite, followed by 10% sodium bicarbonate solution to hydrolyze residual isocyanate.
Advanced Research Questions
Q. How does the electronic effect of the 4-fluorophenyl group influence the reactivity of the isocyanate moiety?
- Methodological Answer :
- Computational Analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density distribution. The fluorine atom’s electron-withdrawing effect increases the electrophilicity of the isocyanate group, enhancing reactivity with nucleophiles like amines or alcohols .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., methyl 3-phenyl-2-isocyanatopropionate) using kinetic studies under identical conditions.
Q. What are the degradation pathways of this compound under aqueous conditions, and how can stability be improved?
- Methodological Answer :
- Degradation Study : Incubate the compound in buffered solutions (pH 2–12) at 25°C. Monitor via LC-MS for hydrolysis products (e.g., methyl 3-(4-fluorophenyl)-2-aminopropionate via urea intermediate formation).
- Stabilization Strategies : Add stabilizers like triethyl phosphate (0.1% w/w) or store in aprotic solvents (e.g., THF) to slow hydrolysis .
Q. How can computational modeling predict the compound’s interactions in drug discovery contexts?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinases or GPCRs). Parameterize the isocyanate group as a reactive warhead for covalent inhibition studies.
- ADMET Prediction : Employ tools like SwissADME to estimate solubility (LogP ~2.5) and metabolic stability. The fluorophenyl group may reduce hepatic clearance due to increased lipophilicity .
Data Contradiction Analysis
Q. How should researchers resolve discrepancies in reported synthetic yields for similar isocyanate derivatives?
- Methodological Answer :
- Root Cause Investigation : Compare reaction conditions (e.g., solvent polarity, temperature). For example, reports high-purity isocyanates using low-temperature phosgenation, while highlights Sonogashira coupling efficiency.
- Resolution : Optimize stoichiometry (e.g., 1.2 eq phosgene) and reaction time (2–4 hrs) via DOE (Design of Experiments). Validate with reproducibility studies across independent labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
